molecular formula C11H11N3 B1429001 2-Methyl-5-(pyrazin-2-yl)aniline CAS No. 1344321-00-1

2-Methyl-5-(pyrazin-2-yl)aniline

Cat. No. B1429001
M. Wt: 185.22 g/mol
InChI Key: GWMUOQKIJMEOMG-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrazin-2-yl)aniline is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.22 g/mol . This compound is used in the synthesis of pyrazolo [4,3-c]pyridinediones, which are orally bioavailable NADPH oxidase isoform 4 inhibitors for the treatment of idiopathic pulmonary fibrosis .


Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are related to 2-Methyl-5-(pyrazin-2-yl)aniline, involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . Other methods for the synthesis of aniline derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(pyrazin-2-yl)aniline consists of a pyrazine ring attached to an aniline group . A relaxed potential energy scan was performed considering the important dihedrals, and low-energy conformers were selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .

Scientific Research Applications

1. Electroluminescence Application

2-Methyl-5-(pyrazin-2-yl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been demonstrated to have potential applications in organic light-emitting diodes (OLEDs) due to their high quantum yields and range of emission from blue to red region. They exhibit structured emission spectra, long lifetimes, and a (3)LC state with metal-to-ligand charge-transfer (MLCT) admixture, making them suitable for OLED applications (Vezzu et al., 2010).

2. Antimicrobial Activity

Compounds derived from 2-Methyl-5-(pyrazin-2-yl)aniline have shown significant antimicrobial activity. A study reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines which exhibited notable antibacterial and antifungal activities against various microbial strains and dermatophyte fungi. This indicates their potential use as antimicrobial agents in various applications (Banoji et al., 2022).

3. Antituberculostatic Activity

Studies on heteroaryldithiocarbazic acid derivatives containing the 2-Methyl-5-(pyrazin-2-yl)aniline fragment have shown moderate antituberculostatic activity. The planarity of the dithiocarbazate fragment in these compounds was initially hypothesized to be crucial for their activity against Mycobacterium tuberculosis. However, both planar and non-planar compounds displayed similar activity, suggesting other factors also contribute to their antituberculostatic properties (Olczak et al., 2011).

4. Anticancer Agents

N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, related to 2-Methyl-5-(pyrazin-2-yl)aniline, have been synthesized and evaluated for their potential as anticancer agents. These compounds showed significant antiproliferative activity against various cancer cell lines, suggesting their utility in the development of new anticancer drugs (Huang et al., 2012).

properties

IUPAC Name

2-methyl-5-pyrazin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMUOQKIJMEOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pyrazin-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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